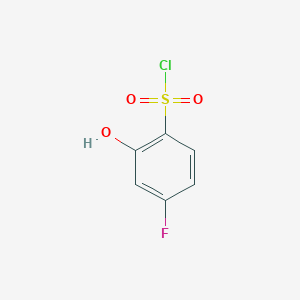

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride

Vue d'ensemble

Description

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261674-76-3 . It has a molecular weight of 210.61 and is typically in the form of a powder .

Molecular Structure Analysis

The molecular formula of this compound is C6H4ClFO3S . Unfortunately, the specific InChI key or linear structure formula is not provided in the search results .Physical And Chemical Properties Analysis

This compound is a powder . The specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Applications De Recherche Scientifique

Environmental Applications and Concerns

- Fluorochemicals, including those related to 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride, are known for their persistence and bioaccumulation in the environment. Studies have focused on understanding their environmental fate, toxicological profile, and remediation methods. For instance, research on perfluorinated acids (PFAs) and their derivatives, which share structural similarities with fluoro-sulfonyl chlorides, highlights the complexities in assessing human and environmental exposure due to their stable nature and widespread use in various industrial applications (D’eon & Mabury, 2011).

Medicinal Chemistry

- Sulfonamides, including derivatives of this compound, have been extensively explored for their antibacterial properties. The structural modifications of sulfonamide molecules have led to a broad spectrum of biological activities, suggesting potential medicinal applications for sulfonamide-based compounds in treating various diseases beyond their traditional use as antibacterials (Shichao et al., 2016).

Material Science and Industrial Applications

- The unique properties of fluorochemicals, such as thermal and chemical stability, make them valuable in material science and industrial applications. For instance, fluoropolymers, which are closely related to fluoro-sulfonyl chlorides, are used in high-performance applications due to their exceptional resistance to heat, chemicals, and electrical insulation properties (Henry et al., 2018).

Environmental Remediation

- The persistence and potential toxicity of fluorochemicals have prompted research into remediation techniques. Studies on the microbial degradation of polyfluoroalkyl chemicals offer insights into the environmental fate and possible degradation pathways of fluoro-sulfonyl chloride derivatives, which could inform remediation strategies for these compounds (Liu & Avendaño, 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining aromaticity .

Mode of Action

The mode of action of this compound involves a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the electrophile forms a sigma-bond to the benzene ring and a proton is removed from the resulting intermediate .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which this compound participates, is known to be tolerant of a wide range of reaction conditions . .

Analyse Biochimique

Biochemical Properties

4-Fluoro-2-hydroxybenzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to react with nucleophiles such as amines and alcohols, forming sulfonamide and sulfonate ester derivatives, respectively . These interactions are crucial in the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism and gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or receptor modulation. At high doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit enzymes in the sulfonation pathway, affecting the metabolism of endogenous and exogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular compartments or organelles, where it exerts its biochemical effects .

Propriétés

IUPAC Name |

4-fluoro-2-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO3S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIXUUYLEAKRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

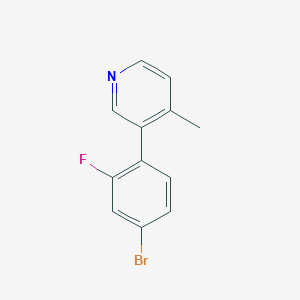

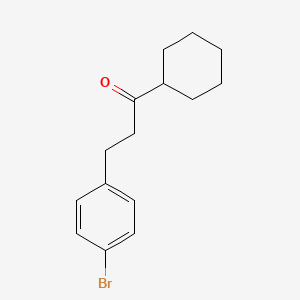

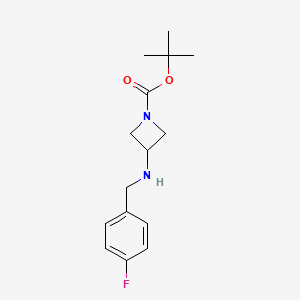

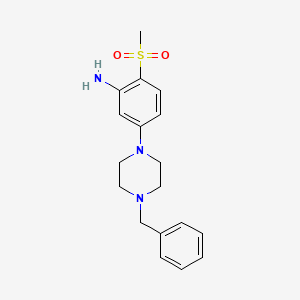

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

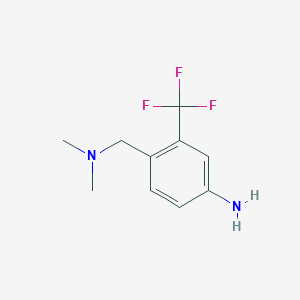

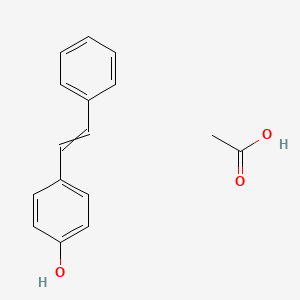

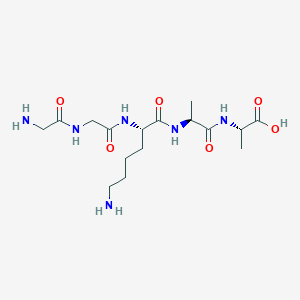

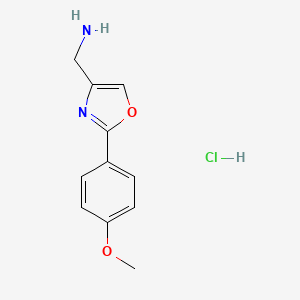

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)

![6-Bromobenzo[D]isothiazole-3-carboxamide](/img/structure/B1441965.png)

![Benzyl tetrahydro-1H-pyrrolo[3,4-C]isoxazole-5(3H)-carboxylate](/img/structure/B1441969.png)